

Core Properties of 3-Fluorophenyl Acetate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluorophenyl acetate**

Cat. No.: **B1295240**

[Get Quote](#)

3-Fluorophenyl acetate is a colorless to almost colorless clear liquid.^[1] Its key quantitative properties are summarized in the table below, providing a valuable resource for researchers in designing and executing experiments.

Property	Value	Reference
Molecular Weight	154.14 g/mol	[1]
Chemical Formula	C ₈ H ₇ FO ₂	[1]
Density	1.147 g/mL at 25 °C	[2]
Boiling Point	77-78 °C at 13 mmHg	[2]
Refractive Index	n _{20/D} 1.4800	[2]
Flash Point	75.6 °C (closed cup)	[2]
CAS Number	701-83-7	[1]
Appearance	Colorless to almost colorless clear liquid	[1]
Purity	≥ 98% (GC)	[1]

Synthesis of 3-Fluorophenyl Acetate: Experimental Protocols

3-Fluorophenyl acetate is primarily synthesized through the esterification of 3-fluorophenol.

Two common methods are detailed below.

Method 1: Transesterification with an Acetate Ester

This protocol is adapted from a method for a similar compound and involves the reaction of 3-fluorophenol with an unsaturated acetate ester in the presence of a catalyst.

Materials:

- 3-Fluorophenol
- Vinyl acetate (or another suitable acetate ester)
- Potassium carbonate (or another suitable base catalyst)
- Solvent (optional, e.g., toluene)
- Apparatus: Three-necked flask, thermometer, mechanical stirrer, reflux condenser

Procedure:

- In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-fluorophenol and vinyl acetate (a typical molar ratio is 1:1.1 to 1:1.5).
- Add a catalytic amount of potassium carbonate (typically 2-10% by weight of the 3-fluorophenol).
- Heat the reaction mixture to a temperature between 60-90°C with continuous stirring.
- The reaction is monitored for completion (typically 1-5 hours) by a suitable method like gas chromatography (GC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The solid catalyst is removed by filtration.
- The resulting liquid is purified by vacuum distillation to yield **3-Fluorophenyl acetate**.

Method 2: Acetylation with Acetic Anhydride

This is a general and widely used method for the acetylation of phenols.

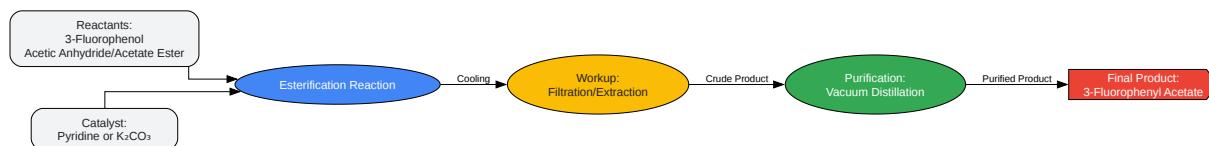
Materials:

- 3-Fluorophenol
- Acetic anhydride
- Pyridine or a catalytic amount of a strong acid (e.g., sulfuric acid)
- Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorophenol in a suitable solvent like dichloromethane or use neat reactants.
- Slowly add acetic anhydride (typically 1.1-1.5 equivalents) to the solution. If a catalyst is used, it should be added at this stage.
- If pyridine is used as a catalyst, it can also serve as the solvent. The reaction is often exothermic and may require cooling.
- The reaction mixture is stirred at room temperature or gently heated to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the excess acetic anhydride and acetic acid byproduct are removed. This can be achieved by washing the reaction mixture with water and a mild base like sodium bicarbonate solution in a separatory funnel.
- The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude **3-Fluorophenyl acetate**.
- Further purification can be achieved by vacuum distillation.

Applications in Research and Drug Development


3-Fluorophenyl acetate is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The presence of the fluorine atom can enhance the metabolic stability, bioavailability, and binding affinity of the final bioactive molecule.

It serves as a key intermediate in the synthesis of a variety of more complex molecules, including:

- Pharmaceuticals: Used in the development of novel drugs, including anti-inflammatory agents and analgesics.[1]
- Agrochemicals: Incorporated into the synthesis of new pesticides and herbicides.[1]
- Specialty Chemicals: Utilized in the creation of advanced materials and as a reagent in analytical chemistry.[1]

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of **3-Fluorophenyl acetate**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **3-Fluorophenyl acetate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Fluorophenyl acetate 97 701-83-7 [sigmaaldrich.com]
- To cite this document: BenchChem. [Core Properties of 3-Fluorophenyl Acetate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295240#3-fluorophenyl-acetate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com